molecular formula C18H17FN2O B1222687 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 442633-00-3

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B1222687
CAS No.: 442633-00-3
M. Wt: 296.3 g/mol
InChI Key: UXRKUKRXVWJFER-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it interacts with various proteins, including binding to specific receptors on cell membranes, which can influence cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell function by modulating cell signaling pathways, affecting gene expression, and altering cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . These effects are crucial for understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation of these targets. This binding can result in changes in gene expression, enzyme activity, and overall cellular function . Understanding these molecular interactions is essential for developing targeted therapies and predicting potential side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its efficacy and toxicity . Long-term exposure to this compound can result in alterations in cellular processes, which are important for evaluating its safety and therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function and overall metabolism . Identifying these pathways is essential for predicting drug interactions and potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Understanding these transport and distribution mechanisms is important for optimizing its therapeutic delivery and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

CK-666, chemically known as 2-Fluoro-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide, can be synthesized through a multi-step processThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs.

Chemical Reactions Analysis

CK-666 primarily undergoes reactions that involve its functional groups. The compound can participate in substitution reactions due to the presence of the fluoro group. Additionally, the benzamide moiety can undergo hydrolysis under acidic or basic conditions. Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c1-12-13(14-6-3-5-9-17(14)21-12)10-11-20-18(22)15-7-2-4-8-16(15)19/h2-9,21H,10-11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRKUKRXVWJFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343330
Record name 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442633-00-3
Record name 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 442633-00-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: CK-666 (2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide) is a small molecule inhibitor that specifically targets the Actin-related protein 2 and 3 (Arp2/3) complex. [] It binds to a cleft between the Arp2 and Arp3 subunits, stabilizing the inactive conformation of the complex and preventing it from adopting the active conformation required for actin filament branching. [, , ] This inhibition of Arp2/3 activation disrupts branched actin network formation, impacting various cellular processes like cell migration, lamellipodia formation, and endocytosis. [, , , , , ]

A:
Molecular Formula: C18H17FN2O* Molecular Weight: 296.34 g/mol* Spectroscopic data:* While the provided abstracts don't delve into detailed spectroscopic data, the structure of CK-666 bound to the Arp2/3 complex has been elucidated through X-ray crystallography. [] This structural information is critical for understanding the binding mode of CK-666 and guiding the development of more potent and selective inhibitors.

A: Studies exploring CK-666 analogs have shed light on the structure-activity relationship. Researchers have synthesized and screened a series of CK-666 analogs, identifying compounds with improved in vivo potency compared to CK-666. [] For instance, compounds like 59 (N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl] ethyl}-3-bromobenzamide) and 69 (2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl) ethyl]-5-[(dimethylamino) sulfonyl] benzamide) showed enhanced efficacy in various assays. [] These findings highlight the possibility of modulating the activity, potency, and selectivity of Arp2/3 inhibitors through structural modifications.

A: While CK-666 is a widely used tool for studying Arp2/3 function, it's essential to consider its limitations. Some studies have reported that certain CK-666 analogs with higher in vivo potency displayed slightly reduced efficacy in vitro compared to CK-666 in the traditional pyrene-actin assay. [] This discrepancy highlights the importance of employing diverse assays to fully characterize inhibitor efficacy. Moreover, research has shown that the efficacy of CK-666 can vary depending on the cell type and the specific Arp2/3 complex isoform being targeted. For instance, CK-666 effectively inhibited ArpC1A-containing complexes but showed limited efficacy against ArpC1B-containing complexes. [] This isoform selectivity emphasizes the need to consider the expression profiles of Arp2/3 complex isoforms in different cellular contexts.

ANone: CK-666's inhibition of the Arp2/3 complex has been shown to influence a variety of cellular processes, including:

  • Cell migration: CK-666 effectively blocks lamellipodial protrusions, which are essential for cell migration. [, , ] This inhibition of cell migration has been observed in various cell types, including B16-F1 melanoma cells. []
  • Endocytosis: By disrupting actin polymerization, CK-666 interferes with the formation of endocytic vesicles, thereby affecting endocytosis. [] This has implications for processes like receptor internalization and nutrient uptake.
  • Fear memory formation: Research suggests that Arp2/3 activity is crucial for long-term fear memory formation in the lateral amygdala. Inhibition of Arp2/3 by CK-666 during fear conditioning impaired long-term fear memory, highlighting the role of actin dynamics in memory consolidation. []
  • Adipocyte maturation: Studies indicate that simulated microgravity, which promotes cortical actin formation, enhances adipocyte maturation. [] Inhibition of Arp2/3 with CK-666 limited glucose uptake in these cells, suggesting that Arp2/3-mediated actin remodeling plays a role in adipocyte function and glucose metabolism. []

ANone: Given the role of the Arp2/3 complex in processes like cell migration and invasion, inhibiting this complex holds promise for developing therapies for:

  • Cancer: The aberrant activity of the Arp2/3 complex has been linked to cancer cell metastasis. [, ] Therefore, inhibiting Arp2/3 with compounds like CK-666 could potentially limit cancer cell dissemination.
  • Infectious diseases: Some bacterial pathogens exploit the host cell's Arp2/3 complex for their intracellular movement. [] Disrupting this interaction with Arp2/3 inhibitors could hinder pathogen spread and infection.

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